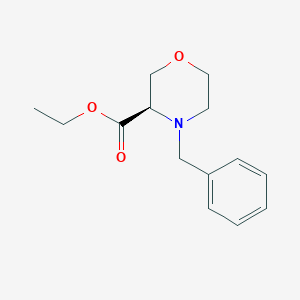

(R)-Ethyl 4-benzylmorpholine-3-carboxylate

Description

Significance of Chiral N-Heterocycles in Advanced Synthetic Chemistry

Nitrogen-containing heterocyclic compounds, or N-heterocycles, are ubiquitous in nature and form the structural core of a vast number of pharmaceuticals, agrochemicals, and other functional materials. mdpi.comopenmedicinalchemistryjournal.com Their prevalence is due to their chemical stability and their capacity to engage in crucial biological interactions, such as hydrogen bonding. mdpi.com When a stereocenter is introduced into these cyclic structures, the resulting chiral N-heterocycles become powerful tools for creating complex, three-dimensional molecules with specific biological and chemical properties. numberanalytics.com The ability to synthesize these molecules with high enantioselectivity is a key objective in modern synthetic chemistry. numberanalytics.com

The importance of chiral N-heterocycles is underscored by their presence in a wide array of biologically active compounds. mdpi.comnumberanalytics.com For instance, many approved drugs contain these structural motifs, where the specific stereochemistry is essential for their therapeutic effect. numberanalytics.com Consequently, the development of novel and efficient methods for the asymmetric synthesis of N-heterocycles is an active and vital area of research. acs.orgorganic-chemistry.org

Overview of Morpholine (B109124) as a Privileged Scaffold in Chiral Molecule Construction

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is considered a "privileged scaffold" in medicinal chemistry and organic synthesis. nih.govnih.govjchemrev.com This designation stems from its frequent appearance in bioactive molecules and its ability to confer favorable physicochemical and pharmacokinetic properties. nih.govsci-hub.seresearchgate.net The morpholine structure is versatile and can be readily incorporated and functionalized using a variety of synthetic methods. nih.govnih.gov

In the context of chiral synthesis, the morpholine scaffold provides a robust framework for the construction of stereocenters. The development of catalytic asymmetric methods has enabled the synthesis of chiral morpholines with high levels of enantioselectivity. nih.govrsc.org These methods often involve the creation of the stereocenter before, during, or after the formation of the morpholine ring itself. nih.govrsc.org For example, transition-metal-catalyzed asymmetric hydrogenation and organocatalyzed intramolecular reactions have proven effective in producing enantiomerically enriched morpholine derivatives. nih.govrsc.org

Contextualizing (R)-Ethyl 4-benzylmorpholine-3-carboxylate within Chiral Morpholine Research

(R)-Ethyl 4-benzylmorpholine-3-carboxylate is a specific chiral morpholine derivative that serves as a valuable building block in organic synthesis. Its structure incorporates the key features of the morpholine scaffold, with the addition of a benzyl (B1604629) group on the nitrogen atom and an ethyl carboxylate group at the 3-position, which also defines the (R)-stereochemistry.

This particular compound is of interest due to its potential as an intermediate in the synthesis of more complex, biologically active molecules. The synthesis of chiral 3-substituted morpholines, such as (R)-Ethyl 4-benzylmorpholine-3-carboxylate, has been a focus of synthetic research. acs.orgubc.ca Efficient catalytic methods, including tandem hydroamination and asymmetric transfer hydrogenation reactions, have been developed to produce these compounds with high yields and excellent enantiomeric excesses. acs.orgubc.caorganic-chemistry.org The presence of the benzyl and ethyl ester groups provides handles for further chemical modification, allowing for the elaboration of the morpholine core into a diverse range of target molecules.

Below is a table detailing the key properties of (R)-Ethyl 4-benzylmorpholine-3-carboxylate:

| Property | Value |

| CAS Number | 1219383-86-4 bldpharm.comsigmaaldrich.com |

| Molecular Formula | C14H19NO3 bldpharm.com |

| Molecular Weight | 249.31 g/mol bldpharm.com |

| Appearance | Not specified |

| Purity | Not specified |

| Storage | Sealed in dry, 2-8°C bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl (3R)-4-benzylmorpholine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-2-18-14(16)13-11-17-9-8-15(13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXRZXOBIJTJTR-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1COCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1COCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Insights and Stereochemical Control in Chiral Morpholine Synthesis

Elucidation of Reaction Mechanisms in Asymmetric Morpholine (B109124) Cyclizations

The construction of the chiral morpholine ring can be achieved through various mechanistic pathways, often involving catalytic processes that ensure high enantioselectivity. A common strategy involves a tandem one-pot reaction sequence combining hydroamination and asymmetric transfer hydrogenation. nih.govubc.ca In this approach, an ether-containing aminoalkyne substrate first undergoes an intramolecular hydroamination, catalyzed by a species like a bis(amidate)bis(amido)Ti complex, to form a cyclic imine intermediate. nih.govubc.ca This imine is then reduced in the same pot by a chiral ruthenium catalyst, such as the Noyori-Ikariya catalyst, to yield the final 3-substituted chiral morpholine with high enantiomeric excess. nih.govubc.ca

Another powerful approach is the asymmetric hydrogenation of dehydromorpholine precursors. nih.govrsc.org This "after cyclization" method is considered one of the most efficient ways to obtain chiral molecules due to its atom economy and operational simplicity. nih.govrsc.org However, the asymmetric hydrogenation of 2-substituted dehydromorpholines presents a significant challenge due to the steric hindrance and electron-rich nature of the substrate, which leads to low reactivity. nih.govrsc.org Overcoming this requires carefully designed catalysts capable of activating these challenging substrates. nih.gov

More recently, photocatalytic methods have emerged, offering novel mechanistic pathways. nih.govacs.org One such strategy employs a visible-light-activated photocatalyst in conjunction with a Lewis acid and a Brønsted acid. nih.govacs.org Mechanistic studies suggest these reactions proceed through the formation of a radical cation intermediate on an aromatic ring of the substrate, with the rate-determining step being the formation of this radical cation. acs.org This approach enables a diastereoselective annulation to build complex morpholine scaffolds from readily available starting materials. nih.govacs.org

Impact of Ligand Design and Catalyst Architectures on Enantioselectivity

The success of asymmetric catalysis in morpholine synthesis is critically dependent on the structure of the catalyst, where the ligand plays a pivotal role in inducing chirality. The enantioselectivity of the reaction is a direct consequence of the chiral environment created by the catalyst.

In rhodium-catalyzed asymmetric hydrogenations, the use of bisphosphine ligands with a large bite angle, such as SKP-Rh complexes, has proven highly effective for producing 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). nih.govrsc.orgrsc.org The steric properties of the ligand, including the influence of substituents on its aromatic rings, can significantly affect the stereochemical outcome. rsc.org

In palladium-catalyzed carboamination reactions to form cis-3,5-disubstituted morpholines, the choice of phosphine (B1218219) ligand is crucial. nih.gov For instance, using P(2-furyl)₃ as a ligand for the Pd(OAc)₂ catalyst resulted in high yields and excellent diastereoselectivity for the desired morpholine products. nih.gov Modifying the catalyst structure can even divert the reaction to produce different heterocyclic products, such as 3,4-dihydro-2H-1,4-oxazines. nih.gov

Organocatalysis offers a metal-free alternative, where the catalyst's architecture is paramount. Imidazolidinone-based catalysts, for example, have been successfully used in asymmetric cycloaddition reactions. princeton.eduyoutube.com These catalysts form a chiral iminium ion with the α,β-unsaturated aldehyde substrate. princeton.eduyoutube.com The steric bulk of the catalyst, such as a benzyl (B1604629) group, effectively shields one face of the dienophile, forcing the approaching diene to attack from the less hindered face, thereby controlling the stereochemical outcome of the cycloaddition. youtube.com Similarly, β-morpholine amino acids have been explored as organocatalysts, though their effectiveness can be limited by the lower nucleophilicity of the morpholine-enamine compared to pyrrolidine-based systems. frontiersin.org Computational and experimental studies help in designing more efficient morpholine-based catalysts by optimizing the steric relationship between substituents on the morpholine ring. frontiersin.org

| Catalyst System | Reaction Type | Substrate Type | Key Ligand/Catalyst Feature | Outcome | Reference |

| SKP–Rh complex | Asymmetric Hydrogenation | 2-Substituted Dehydromorpholines | Bisphosphine with large bite angle | Up to 99% ee | rsc.org |

| Pd(OAc)₂ / P(2-furyl)₃ | Intramolecular Carboamination | Substituted Ethanolamine Derivative | Tri(2-furyl)phosphine ligand | >20:1 dr for cis-3,5-disubstituted morpholines | nih.gov |

| RuCl(S,S)-Ts-DPEN | Asymmetric Transfer Hydrogenation | Cyclic Imine | (S,S)-Ts-DPEN ligand | >95% ee for 3-substituted morpholines | nih.govubc.ca |

| Imidazolidinone Catalyst | Diels-Alder Cycloaddition | α,β-Unsaturated Aldehyde | Chiral imidazolidinone scaffold | High enantioselectivity through iminium ion activation | princeton.eduyoutube.com |

Investigations into Transition State Geometries and Energetics

The stereochemical outcome of a chiral synthesis is determined by the energy difference between the diastereomeric transition states leading to the possible stereoisomers. nih.gov Understanding the geometry and energetics of these transition states through computational and experimental methods is crucial for rational catalyst design.

In the synthesis of 2- and 3-substituted morpholines via the ring opening of 2-tosyl-1,2-oxazetidine, the observed high diastereoselectivities are explained by the transition state geometry. nih.govx-mol.com The stereochemical course of the reaction is dictated by the avoidance of pseudo A(1,3) strain between a substituent at the C-3 position and the N-tosyl group. nih.govx-mol.com This steric repulsion destabilizes the transition state that would lead to the minor diastereomer.

Similarly, in the electrophile-induced cyclization of N-allyl-β-amino alcohols, the reaction proceeds through chair-like transition states. banglajol.info The energetically favored transition state is the one where bulky substituents occupy equatorial positions to minimize steric strain. For example, in the cyclization of a substrate with phenyl and isopropyl groups, the transition state where both bulky groups are equatorial is lower in energy than the one where the phenyl group is forced into an axial position. banglajol.info This energy difference directly translates into high diastereoselectivity for the final morpholine product. banglajol.info

Modern density functional theory (DFT) calculations have become a powerful tool for exploring reaction pathways and identifying the lowest energy transition states. sciencedaily.commdpi.com These computational methods can accurately model the subtle energetic differences that control stereoselectivity, accelerating the development of new and more efficient catalytic systems. sciencedaily.com

Role of Non-Covalent Interactions, such as Hydrogen Bonding, in Stereocontrol

While steric repulsion is a major factor in stereocontrol, subtle non-covalent interactions between the substrate and the catalyst are often the key to achieving high levels of enantioselectivity. nih.gov These interactions, including hydrogen bonding, π-π stacking, and other electrostatic forces, help to lock the substrate into a specific orientation within the catalyst's chiral pocket, favoring attack from one direction. nih.govwiley.com

A compelling example is the catalytic asymmetric synthesis of 3-substituted morpholines via a tandem hydroamination/transfer hydrogenation. nih.govubc.ca Mechanistic investigations revealed that hydrogen-bonding interactions between the ether oxygen atom in the substrate's backbone and the (S,S)-Ts-DPEN ligand of the ruthenium catalyst are crucial for obtaining high enantiomeric excesses. nih.govubc.ca This specific interaction orients the cyclic imine intermediate in a way that dictates the facial selectivity of the hydride transfer, and this mechanistic insight allowed for the successful extension of the strategy to the synthesis of chiral piperazines. nih.govubc.ca

In organocatalysis, hydrogen bonding is a primary mode of activation and control. princeton.edu For instance, in Diels-Alder reactions catalyzed by TADDOL derivatives, a hydrogen bond forms between the catalyst's hydroxyl group and the dienophile's carbonyl group. princeton.edu This interaction, combined with π-π stacking between the dienophile and the catalyst's naphthyl group, creates a well-defined transition state that leads to high enantioselectivity. princeton.edu Similarly, computational studies of thiourea-based catalysts have shown that halogen-π interactions can be a significant stabilizing factor in the enantio-determining transition state of certain reactions. acs.org The transfer of chiral information from the catalyst to the product is fundamentally achieved through this network of non-covalent interactions that stabilizes one transition state over the other. nih.gov

Diastereoselective and Diastereoconvergent Processes in Substituted Morpholine Synthesis

Many synthetic strategies for substituted morpholines aim to control the relative stereochemistry between multiple stereocenters, a process known as diastereoselection. A variety of catalytic systems have been developed to produce polysubstituted morpholines with high diastereoselectivity.

For example, a photocatalytic C-H functionalization and annulation strategy provides access to 2,3-disubstituted morpholines, consistently generating the trans diastereomer in high diastereomeric ratios (>20:1 dr). acs.org Another approach uses a sequential palladium(0)-catalyzed Tsuji-Trost reaction and an iron(III)-catalyzed heterocyclization to synthesize 2,3,5-trisubstituted and 2,5,6-trisubstituted morpholines with good to excellent diastereoselectivities. acs.org Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols is another powerful method, yielding highly substituted morpholines with excellent yields and diastereoselectivities (up to >99:1 dr). rsc.org

A particularly elegant strategy is a diastereoconvergent synthesis, where a mixture of diastereomers in the starting material is converted into a single diastereomeric product. A process has been reported for the synthesis of 3-substituted morpholine congeners where diastereomeric morpholine hemiaminal intermediates, under photoredox-mediated Giese-type reaction conditions, converge to form a single, highly decorated, and conformationally rigid morpholine product. nih.govx-mol.com This unusual diastereoconvergence is attributed to thermodynamic control governed by the avoidance of steric strain and the influence of the anomeric effect in the final product. nih.govx-mol.com Stereodivergent syntheses have also been developed, where the choice of catalyst can selectively produce different diastereomers from the same starting material. figshare.com For instance, using Brønsted acids of different strengths, such as TfOH or TFA, can lead to the formation of different diastereomers in an intramolecular aza-Michael reaction. figshare.com

| Method | Key Features | Substitution Pattern | Selectivity | Reference |

| Photocatalytic Annulation | Visible light, Lewis acid, Brønsted acid | 2,3-disubstituted | High diastereoselectivity (>20:1 dr) | acs.org |

| Pd(0)/Fe(III) Catalysis | Sequential Tsuji-Trost/Heterocyclization | Polysubstituted (2,5-, 2,6-, 2,3,5-, etc.) | Good to excellent diastereoselectivity | acs.org |

| Rhodium Catalysis | Intramolecular cyclization of allenols | Polysubstituted (2,5-, 2,3,5-, etc.) | High diastereoselectivity (up to >99:1 dr) | rsc.org |

| Photoredox Giese-type Reaction | From diastereomeric hemiaminals | 3-substituted | Diastereoconvergent | nih.govx-mol.com |

| Brønsted Acid Catalysis | Aza-Michael reaction | Substituted | Stereodivergent (catalyst-controlled) | figshare.com |

Transformations and Synthetic Utility of R Ethyl 4 Benzylmorpholine 3 Carboxylate in Organic Chemistry

Derivatization and Functional Group Interconversions of the Ester Moiety

The ethyl ester group in (R)-Ethyl 4-benzylmorpholine-3-carboxylate is amenable to a range of standard functional group interconversions. This flexibility allows for the introduction of various functionalities, significantly expanding the synthetic utility of the morpholine (B109124) scaffold.

Key Transformations:

Hydrolysis: The ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid. This transformation is fundamental for subsequent reactions such as amide bond formation.

Amidation: The carboxylic acid derived from hydrolysis can be coupled with a variety of amines using standard peptide coupling reagents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-benzotriazole hydrate (B1144303) (HOBt·H₂O) to form amides. nih.gov This is a crucial step in the synthesis of peptidomimetics.

Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride. This alcohol can then be further functionalized.

Transesterification: While less common, the ethyl ester can be converted to other esters through transesterification, allowing for the modulation of steric and electronic properties.

These transformations are summarized in the table below:

| Starting Material | Reagents and Conditions | Product | Transformation Type |

| (R)-Ethyl 4-benzylmorpholine-3-carboxylate | 1. NaOH, H₂O/EtOH 2. H₃O⁺ | (R)-4-benzylmorpholine-3-carboxylic acid | Hydrolysis |

| (R)-4-benzylmorpholine-3-carboxylic acid | Amine, EDC, HOBt, DIEA | (R)-4-benzyl-N-(substituted)morpholine-3-carboxamide | Amidation |

| (R)-Ethyl 4-benzylmorpholine-3-carboxylate | LiAlH₄, THF | ((R)-4-benzylmorpholin-3-yl)methanol | Reduction |

Chemical Modifications and Deprotection Strategies for the N-Benzyl Group

The N-benzyl group serves as a common protecting group for the morpholine nitrogen. Its removal is often a key step in the later stages of a synthetic sequence, unmasking the secondary amine for further functionalization.

Several methods are available for the deprotection of the N-benzyl group, with catalytic hydrogenolysis being the most prevalent. nih.gov

| Deprotection Method | Reagents and Conditions | Notes |

| Catalytic Hydrogenolysis | Pd/C, H₂ | A widely used and efficient method. |

| Catalytic Hydrogenolysis with Acid | Pd(OH)₂/C, H₂, EtOH/HCl | Can be effective when standard hydrogenolysis is sluggish. nih.gov |

| Acid-Facilitated Hydrogenolysis | Pd(OH)₂/C, H₂, Acetic Acid | Acetic acid can facilitate the removal of the N-benzyl group. researchgate.net |

| Transfer Hydrogenolysis | Pd/C, NaBH₄, MeOH | Offers a user-friendly alternative to using a hydrogen cylinder. researchgate.net |

The choice of deprotection strategy often depends on the presence of other functional groups within the molecule that might be sensitive to the reaction conditions. For instance, in molecules with other reducible groups, alternative deprotection methods might be necessary.

Stereospecific and Stereoselective Transformations at the Morpholine Nucleus

The inherent chirality of (R)-Ethyl 4-benzylmorpholine-3-carboxylate makes it a valuable starting material for stereospecific and stereoselective reactions. In a stereospecific reaction, the stereochemistry of the starting material dictates the stereochemistry of the product. youtube.com In contrast, a stereoselective reaction favors the formation of one stereoisomer over another, regardless of the starting material's stereochemistry. youtube.com

The synthesis of substituted morpholines often relies on stereoselective methods to control the relative and absolute stereochemistry of the final product. nih.govrsc.org For example, palladium-catalyzed hydroamination reactions have been employed for the stereoselective synthesis of 2,5-disubstituted morpholines. rsc.org The stereochemical outcome of such reactions can be influenced by factors like the choice of catalyst and the reaction conditions.

Application as a Chiral Building Block in Complex Molecule Synthesis

The enantiomerically pure nature of (R)-Ethyl 4-benzylmorpholine-3-carboxylate makes it a valuable chiral building block for the synthesis of complex molecules, particularly those with pharmaceutical applications. nih.govnih.gov Chiral building blocks are essential components in modern drug discovery, enabling the synthesis of single enantiomers of drug candidates, which often exhibit different pharmacological activities. nih.gov

Use as a Precursor for Diverse Morpholine Derivatives and More Complex Heterocyclic Frameworks

(R)-Ethyl 4-benzylmorpholine-3-carboxylate is a versatile precursor for a wide range of morpholine derivatives. e3s-conferences.org By modifying the ester and N-benzyl groups, a library of substituted morpholines can be generated. These derivatives are of significant interest in medicinal chemistry due to the prevalence of the morpholine ring in bioactive compounds. nih.gove3s-conferences.org

Furthermore, the functional handles present in this molecule can be used to construct more complex heterocyclic frameworks. For example, the carboxylic acid functionality can be used as a handle to append other ring systems, leading to novel polycyclic structures. The synthesis of such complex heterocycles is an active area of research in organic chemistry. researchgate.net

Incorporation into Peptidomimetic Structures, Particularly β-Turn Mimetics

Peptidomimetics are compounds that mimic the structure and function of peptides. They are often designed to have improved properties, such as increased stability and oral bioavailability. The rigidified conformation of the morpholine ring makes (R)-Ethyl 4-benzylmorpholine-3-carboxylate an attractive scaffold for the design of peptidomimetics, particularly those that mimic β-turns.

β-turns are common secondary structures in proteins and are involved in many biological recognition processes. By incorporating the morpholine nucleus into a peptide backbone, it is possible to constrain the conformation of the molecule and induce a β-turn-like structure. The synthesis of such peptidomimetics often involves the amidation of the carboxylic acid derived from (R)-Ethyl 4-benzylmorpholine-3-carboxylate with amino acids or peptide fragments. The N-benzyl group can be removed to allow for further elongation of the peptide chain. The development of such β-turn mimetics is an important strategy in drug design. researchgate.net

Computational Chemistry and Theoretical Modeling of Chiral Morpholine Systems

Conformational Analysis of (R)-Ethyl 4-benzylmorpholine-3-carboxylate and Related Analogues

The biological activity and chemical reactivity of a flexible molecule like (R)-Ethyl 4-benzylmorpholine-3-carboxylate are intrinsically linked to its three-dimensional structure and conformational preferences. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and to quantify their relative energies and populations.

The morpholine (B109124) ring typically adopts a stable chair conformation to minimize steric and torsional strain. However, other higher-energy conformations such as boat or twist-boat forms can be relevant, particularly in reaction transition states. For (R)-Ethyl 4-benzylmorpholine-3-carboxylate, additional conformational flexibility arises from the rotation around the C-N bond of the benzyl (B1604629) group and the C-C and C-O bonds of the ethyl carboxylate substituent.

A hypothetical conformational analysis of (R)-Ethyl 4-benzylmorpholine-3-carboxylate might yield data similar to the table below, illustrating the relative stability of different conformers arising from the orientation of the major substituents.

Table 1: Hypothetical Relative Energies and Populations of (R)-Ethyl 4-benzylmorpholine-3-carboxylate Conformers Calculated at the B3LYP/6-31G(d) level of theory.

| Conformer ID | Description | Relative Energy (ΔE) (kcal/mol) | Population at 298.15 K (%) |

| Conf-1 | Chair (Equatorial COOEt, Equatorial Benzyl) | 0.00 | 75.4 |

| Conf-2 | Chair (Axial COOEt, Equatorial Benzyl) | 1.85 | 4.1 |

| Conf-3 | Chair (Equatorial COOEt, Axial Benzyl) | 2.50 | 1.5 |

| Conf-4 | Twist-Boat (Pseudo-Equatorial COOEt, Pseudo-Equatorial Benzyl) | 4.50 | <0.1 |

Quantum Chemical Studies on Reactivity, Regioselectivity, and Stereoselectivity

Quantum chemical methods are instrumental in predicting the reactivity of molecules. By analyzing the electronic structure, one can identify sites susceptible to nucleophilic or electrophilic attack and understand the factors that control the outcome of a chemical reaction. scispace.com

Density Functional Theory (DFT) is a workhorse for these studies, providing a good balance between accuracy and computational cost. mdpi.com Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a common starting point. The energy and localization of these orbitals indicate the nucleophilic and electrophilic character of different parts of the molecule.

Conceptual DFT introduces a range of reactivity descriptors derived from how the electron density changes. mdpi.comscispace.com These indices, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), provide quantitative measures of a molecule's reactivity. scispace.commedjchem.com For morpholine derivatives, studies have shown that the nitrogen atom is typically the most nucleophilic center, a finding that can be quantified and rationalized using these theoretical tools. researchgate.net

Furthermore, quantum chemistry allows for the detailed modeling of reaction mechanisms. By locating and characterizing the transition state (TS) structures for different possible reaction pathways, the activation energies can be calculated. medjchem.com The pathway with the lowest activation energy is predicted to be the most favorable, allowing for the rationalization and prediction of regioselectivity and stereoselectivity. scispace.commedjchem.com

Table 2: Hypothetical Conceptual DFT Reactivity Indices for Morpholine Analogues Calculated at the B3LYP/6-311+G(d,p) level (energies in eV).

| Compound | HOMO Energy | LUMO Energy | Chemical Hardness (η) | Nucleophilicity (N) |

| Morpholine | -5.954 | 0.418 | 6.372 | 2.851 |

| (R)-Ethyl 4-benzylmorpholine-3-carboxylate | -6.123 | 0.115 | 6.238 | 2.689 |

| 9α-hydroxyparthenolide (example electrophile) | -6.993 | -2.239 | 4.754 | 2.524 |

In Silico Approaches to Catalyst Design and Optimization

The synthesis of a specific enantiomer like (R)-Ethyl 4-benzylmorpholine-3-carboxylate often requires a chiral catalyst. In silico (computational) methods have become a key part of the modern catalyst development pipeline, allowing for the rational design and optimization of catalysts before their synthesis and experimental testing. chemrxiv.orgresearchgate.net

The process typically involves building a computational model of the catalytic cycle, with a focus on the stereo-determining transition state. mdpi.com By calculating the energies of the transition states leading to the (R) and (S) products, the enantiomeric excess (ee) of the reaction can be predicted. chemrxiv.org This predictive power allows chemists to screen a large number of potential catalyst structures virtually and prioritize the most promising candidates for synthesis.

These computational models can explore how modifications to the catalyst's structure, such as changing ligand substituents, affect steric and electronic properties, which in turn influence the stability of the transition states and the resulting enantioselectivity. chemrxiv.orgresearchgate.net This approach not only accelerates the discovery of efficient catalysts but also provides a deeper understanding of the origins of stereoselectivity. mdpi.com

Table 3: Illustrative Example of In Silico Catalyst Screening for a Hypothetical Asymmetric Reaction

| Catalyst ID | Ligand Modification | Predicted ΔΔG‡ (R-S) (kcal/mol) | Predicted ee (%) |

| Cat-1 | Phenyl group | 1.1 | 68 (R) |

| Cat-2 | Naphthyl group | 1.8 | 90 (R) |

| Cat-3 | 3,5-Di-tert-butylphenyl | 2.5 | 98 (R) |

| Cat-4 | Methoxy group | 0.5 | 38 (R) |

Prediction of Absolute Stereochemistry and Enantiomeric Excess through Computational Methods

Computational chemistry provides robust methods for predicting the absolute stereochemistry of a reaction product and its enantiomeric excess (ee). This is crucial for asymmetric synthesis, where controlling the formation of one enantiomer over the other is the primary goal. nih.gov

The prediction of enantiomeric excess relies on calculating the difference in the Gibbs free energy of activation (ΔΔG‡) for the two competing pathways that lead to the R and S enantiomers. nih.gov This energy difference is directly related to the ratio of the two products at a given temperature, as described by the equation:

ΔΔG‡ = -RT ln(k_R/k_S) = -RT ln((100+ee)/(100-ee))

where R is the gas constant, T is the temperature, and k_R and k_S are the rate constants for the formation of the R and S enantiomers, respectively. A difference of just 1.8 kcal/mol in activation energy corresponds to an enantiomeric excess of approximately 96% at room temperature. nih.gov

Various computational strategies exist for this purpose, ranging from high-level quantum mechanical calculations of transition state structures to quantitative structure-property relationship (QSPR) models and machine learning approaches. rsc.orgnih.govresearchgate.net QSPR models, for example, use descriptors generated from molecular interaction fields to correlate catalyst structure with observed enantioselectivity. nih.gov Machine learning models can be trained on datasets of reactions with known outcomes to predict the ee for new catalyst-substrate combinations. rsc.org These methods are becoming increasingly accurate and serve as powerful predictive tools in asymmetric catalysis. nih.gov

Table 4: Example Calculation for Predicting Enantiomeric Excess (ee)

| Parameter | Transition State (TS) leading to R-product | Transition State (TS) leading to S-product |

| Calculated Free Energy (G‡) (Hartrees) | -550.123456 | -550.120987 |

| ΔG‡ (kcal/mol) | 0.00 | 1.55 |

| ΔΔG‡ (kcal/mol) | \multicolumn{2}{c | }{1.55} |

| Predicted ee (%) at 298 K | \multicolumn{2}{c | }{86% (R)} |

Thermodynamic and Energetic Characterization of Morpholine Derivatives

The thermodynamic stability of a molecule and the energetics of its reactions are fundamental properties that can be accurately characterized using computational methods. Quantum chemical calculations can provide key thermodynamic data, including enthalpy (H), entropy (S), and Gibbs free energy (G). researchgate.net

For a molecule like (R)-Ethyl 4-benzylmorpholine-3-carboxylate, these calculations can determine its heat of formation and standard Gibbs free energy. By comparing the energies of reactants and products, the thermodynamics of a reaction (i.e., whether it is exothermic or endothermic) can be predicted. nih.gov This is vital for assessing the feasibility of a proposed synthetic route.

Furthermore, computational analysis can be used to study intermolecular interactions, which are critical for understanding the properties of the condensed phases (liquids and solids). For instance, calculations can explain why a compound might crystallize in different polymorphic forms and how the arrangement of molecules in the crystal lattice affects properties like stability and solubility. nih.gov By computing the energies of pairwise interactions (e.g., hydrogen bonds, van der Waals forces), a detailed picture of the forces holding the crystal together can be developed. nih.gov

Table 5: Hypothetical Thermodynamic Data for Conformers of a Morpholine Derivative Calculated at the B3LYP/6-31G(d) level of theory.

| Conformer ID | Enthalpy (H) (kcal/mol) | Entropy (S) (cal/mol·K) | Gibbs Free Energy (G) at 298.15 K (kcal/mol) |

| Conf-A | -150.5 | 110.2 | -183.3 |

| Conf-B | -148.7 | 112.5 | -182.2 |

| Conf-C | -148.0 | 111.8 | -181.3 |

Future Research Directions and Emerging Trends in Chiral Morpholine Synthesis and Applications

Development of Novel and More Efficient Asymmetric Catalytic Systems

The enantioselective synthesis of chiral morpholines, particularly those with substitution at the 3-position like (R)-Ethyl 4-benzylmorpholine-3-carboxylate, remains a key challenge. Future research is intensely focused on the development of novel and more efficient asymmetric catalytic systems to access these compounds with high enantiopurity. A promising approach involves the use of tandem sequential one-pot reactions that combine hydroamination and asymmetric transfer hydrogenation. For instance, a commercially available bis(amidate)bis(amido)titanium catalyst can be used to cyclize an ether-containing aminoalkyne substrate into a cyclic imine. This intermediate is then reduced in the same pot by a Noyori-Ikariya type catalyst, such as RuCl(S,S)-Ts-DPEN, to yield the desired chiral 3-substituted morpholine (B109124) in high yield and with excellent enantiomeric excess (>95% ee).

Mechanistic investigations have revealed that hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the ligand of the ruthenium catalyst are crucial for achieving high enantioselectivity. This understanding is paving the way for the rational design of new catalysts with enhanced activity and selectivity for a broader range of substrates. Furthermore, the exploration of catalysts based on earth-abundant and less toxic metals is a growing trend, aiming to replace precious metal catalysts like ruthenium and rhodium. The development of chiral Brønsted acid and Lewis acid co-catalyst systems is also an active area of research for the asymmetric synthesis of morpholine derivatives.

Exploration of New Reactivities and Unprecedented Transformations

Beyond the refinement of existing methods, the exploration of new reactivities and unprecedented transformations is a major driver of innovation in chiral morpholine synthesis. Researchers are investigating novel multicomponent reactions (MCRs) that can construct the morpholine ring in a single step from simple, readily available starting materials. For example, a rhodium/zinc-catalyzed three-component reaction of a diazo ester, an imine, and 2-bromoethanol (B42945) has been shown to produce 2,3-substituted morpholines. This reaction proceeds through an acyclic α-hydroxy-β-amino ester intermediate which undergoes intramolecular N-alkylation.

Another area of emerging interest is the use of visible-light-mediated photoredox catalysis. This strategy allows for the diastereoselective epimerization of less stable morpholine isomers to their more thermodynamically favored counterparts. This is particularly valuable as many stereoselective synthetic routes yield the kinetically favored, but less stable, product. The ability to isomerize these products under mild conditions using light and a photocatalyst represents a significant advancement in accessing a wider range of stereochemically diverse morpholine derivatives.

Integration of Chiral Morpholine Chemistry with Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes for chiral morpholines. A key focus is the reduction of waste, the use of safer solvents, and the development of more atom-economical reactions. The aforementioned tandem catalytic reactions and multicomponent reactions are inherently more sustainable as they reduce the number of synthetic steps and purification procedures.

Future research will likely see a greater emphasis on biocatalysis, employing enzymes such as imine reductases (IREDs) and amine dehydrogenases (AmDHs) for the asymmetric synthesis of chiral morpholines. These enzymatic methods offer the potential for exceptional stereoselectivity under mild, aqueous conditions, thereby minimizing the use of hazardous reagents and organic solvents. The development of "designer cells," which are whole-cell catalysts engineered to perform specific reaction cascades, is another exciting avenue for the sustainable production of chiral morpholines. Furthermore, the replacement of traditional organic solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) in coupling reactions is being explored to improve the environmental footprint of these synthetic processes.

Advanced Strategies for Enhanced Stereochemical Control and Substrate Scope

Achieving precise control over stereochemistry is paramount in the synthesis of chiral morpholines for pharmaceutical applications. Advanced strategies are being developed to not only enhance enantioselectivity but also to control diastereoselectivity in molecules with multiple stereocenters. Intramolecular reductive etherification has emerged as a powerful tool for the stereoselective synthesis of C-substituted morpholine derivatives.

Computational studies and density functional theory (DFT) calculations are becoming increasingly important in understanding the mechanisms of stereoselective reactions. These theoretical insights can help in predicting the stereochemical outcome of a reaction and in the rational design of catalysts and substrates to achieve the desired stereoisomer. By understanding the non-covalent interactions between the catalyst and the substrate, researchers can fine-tune reaction conditions to maximize stereocontrol. The expansion of the substrate scope to include a wider variety of functional groups is also a critical goal, enabling the synthesis of a more diverse library of chiral morpholine building blocks for drug discovery.

Expanding the Use of Morpholine Scaffolds as Bioisosteric Replacements in Chemical Design

The morpholine ring is increasingly recognized as a valuable bioisostere for other chemical groups in drug molecules. Its ability to improve physicochemical properties such as solubility, metabolic stability, and cell permeability makes it an attractive replacement for less desirable moieties. For example, the morpholine scaffold can act as a bioisosteric replacement for a 3-hydroxyphenol group.

In the design of new therapeutic agents, the morpholine moiety is often incorporated to modulate the pharmacokinetic profile of a lead compound. A notable example is its use in the development of dual PI3K/mTOR inhibitors for cancer therapy. The oxygen atom of the morpholine ring can form a crucial hydrogen bond with key amino acid residues in the hinge region of the kinase, contributing significantly to the compound's inhibitory activity.

Future research will continue to explore the full potential of the morpholine scaffold as a bioisosteric replacement. This includes its use in designing novel compounds that target a wide range of diseases. The development of new synthetic methods that allow for the facile and diverse functionalization of the morpholine ring will be crucial in expanding its application in medicinal chemistry. The creation of diverse compound libraries based on sp³-rich, bis-spirocyclic scaffolds incorporating morpholine rings is an example of how chemists are generating novel chemical matter for biological screening.

Q & A

Q. What synthetic strategies are effective for enantioselective preparation of (R)-ethyl 4-benzylmorpholine-3-carboxylate?

Methodological Answer: Enantioselective synthesis requires chiral catalysts or auxiliaries to control stereochemistry. For example, Biopharmacule’s catalog lists enantiopure morpholine derivatives synthesized via asymmetric catalysis or resolution techniques . Key steps include:

- Use of (R)-specific catalysts (e.g., chiral phosphines or organocatalysts) during ring-closing reactions.

- Protecting group strategies for the morpholine nitrogen and benzyl moiety to prevent racemization.

- Purification via chiral HPLC or crystallization to confirm enantiopurity (>97% by HPLC, as per industry standards) .

Q. How is the crystal structure of (R)-ethyl 4-benzylmorpholine-3-carboxylate determined, and what software is recommended?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL) is widely used for refinement, leveraging least-squares minimization to model atomic positions and displacement parameters . Steps include:

Q. What analytical techniques validate the purity and stereochemical integrity of this compound?

Methodological Answer:

- Chiral HPLC : Compare retention times with racemic mixtures to confirm enantiopurity.

- NMR Spectroscopy : Analyze coupling constants (e.g., ) and NOE effects to verify stereochemistry.

- Polarimetry : Measure optical rotation ([α]) against literature values .

Advanced Research Questions

Q. How do puckering dynamics of the morpholine ring influence the compound’s conformational stability?

Methodological Answer: Ring puckering coordinates (amplitude , phase angle ) quantify nonplanar distortions. Computational tools like Cremer-Pople analysis can model puckering using Cartesian coordinates from SC-XRD data . For example:

Q. What mechanistic insights explain contradictions in biological activity data for analogs of this compound?

Methodological Answer: Discrepancies may arise from differences in assay conditions or target selectivity. Systematic approaches include:

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., benzyl group, ester) and test against enzyme isoforms.

- Molecular Docking : Use software like AutoDock Vina to predict binding modes to receptors (e.g., GPCRs or kinases).

- Metabolic Stability Assays : Evaluate cytochrome P450 interactions to rule off-target effects .

Q. How can computational models predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition.

- Free Energy Perturbation (FEP) : Simulate ligand-receptor binding affinities to optimize bioavailability.

- Validate predictions with in vitro assays (e.g., Caco-2 cell permeability) .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.